Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Catalog No.
S997436
CAS No.
1392473-07-2
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-amino-2-methylpiperidine-1-carboxylat...

CAS Number

1392473-07-2

Product Name

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

IUPAC Name

tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

ZGIHBYXILBKXGA-UHFFFAOYSA-N

SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol. This compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, substituted at the 3-position with an amino group and at the 1-position with a carboxylate moiety attached to a tert-butyl group. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

Boc-3-amino-2-methylpiperidine itself is not expected to have a specific mechanism of action. It serves as a building block for the synthesis of more complex molecules that might exhibit biological activity. The mechanism of action of those final molecules would depend on their specific structure and function.

  • Potential skin and eye irritant: Organic amines can cause irritation. Wear appropriate personal protective equipment (PPE) when handling.
  • May be harmful if swallowed or inhaled: Exercise caution and follow proper laboratory procedures for handling.

Here's what we can find:

  • Potential Synthetic Intermediate: The structure of Boc-AMP suggests it could function as a protected intermediate for the synthesis of more complex molecules containing a 3-amino-2-methylpiperidine core. The Boc group (tert-butylcarbonyl) is a common protecting group for amines in organic synthesis . However, there's no widely available literature specifically referencing Boc-AMP as a synthetic precursor.
  • Chemical Vendor Information: Some chemical suppliers offer Boc-AMP, but the product descriptions typically focus on physical properties and availability rather than detailed research applications [1, 2].

  • Nucleophilic Substitution: The amino group can act as a nucleophile, enabling the compound to participate in substitution reactions with electrophiles.
  • Esterification: The carboxylate functionality allows for esterification reactions, which can be useful in forming derivatives for further chemical modifications.
  • Reductive Amination: The amino group can undergo reductive amination, leading to the formation of secondary or tertiary amines when reacted with aldehydes or ketones.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that tert-butyl 3-amino-2-methylpiperidine-1-carboxylate exhibits interesting biological activities. It has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. Preliminary studies suggest that it may have neuroprotective effects and could modulate neurotransmitter systems, although further research is needed to fully elucidate its mechanisms of action .

The synthesis of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Introduction of the Amino Group: This can be achieved via amination reactions using appropriate amine sources.
  • Carboxylation: The tert-butyl ester group can be introduced through esterification with tert-butyl alcohol and a suitable activating agent such as DCC (dicyclohexylcarbodiimide).
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications .

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate has several notable applications:

  • Pharmaceutical Development: It serves as a scaffold in drug design, particularly for compounds aimed at treating central nervous system disorders.
  • Organic Synthesis: This compound is used as an intermediate in synthesizing more complex molecules due to its functional groups that allow for further modifications.
  • Biochemical Research: Its buffering properties make it useful in cell culture applications where maintaining pH is crucial .

Studies examining the interactions of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with various biological targets have shown that it may influence neurotransmitter receptors and transporters. These interactions are essential for understanding its potential therapeutic effects and side effects. In vitro studies have demonstrated its ability to modulate signaling pathways relevant to neuroprotection and synaptic plasticity .

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate shares structural features with several related compounds. Here are some similar compounds for comparison:

Compound NameStructure FeaturesUnique Aspects
Cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylateSimilar piperidine structure; cis configurationPotentially different biological activity due to stereochemistry
Trans-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylateSimilar piperidine structure; trans configurationDifferent spatial arrangement may affect receptor binding
N-Methyl tert-butyl 3-amino-2-methylpiperidine-1-carboxylateMethyl substitution on nitrogenMay exhibit altered pharmacokinetics compared to the parent compound

The uniqueness of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate lies in its specific substitution pattern and steric properties, which may confer distinct biological activities compared to its analogs.

Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson and independently synthesized in 1852 by Auguste Cahours via nitric acid treatment of piperine. Its structural simplicity and versatility led to widespread interest in derivatives for pharmaceutical and industrial applications. Industrial production methods, such as pyridine hydrogenation over molybdenum disulfide catalysts, emerged in the 20th century. The development of protecting groups, including the tert-butoxycarbonyl (Boc) group, revolutionized piperidine functionalization, enabling precise control over stereochemistry and reactivity.

Significance of Tert-Butyl 3-Amino-2-Methylpiperidine-1-Carboxylate in Chemical Research

This compound serves as a critical intermediate in asymmetric synthesis and drug discovery. Its Boc-protected amino group enhances stability during reactions, while the methyl substituent at C2 influences conformational preferences. Key applications include:

  • Pharmaceutical synthesis: Intermediate for antidiabetic agents (e.g., alogliptin benzoate).
  • Ligand design: Chiral backbone for catalysts in enantioselective reactions.
  • 3D fragment libraries: Enhances spatial diversity in drug screening.

Research Challenges and Objectives

Challenges persist in:

  • Stereochemical control: Achieving high enantiomeric excess (ee) during piperidine functionalization.
  • Regioselectivity: Managing competing reaction pathways in multi-step syntheses.
  • Catalyst efficiency: Optimizing transition metal catalysts for hydrogenation and cross-coupling steps.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identity

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate represents a complex heterocyclic carboxylate ester with the systematic International Union of Pure and Applied Chemistry name: tert-butyl 3-amino-2-methylpiperidine-1-carboxylate [1]. The compound possesses the molecular formula C₁₁H₂₂N₂O₂ and exhibits a molecular weight of 214.30 grams per mole [1]. The Chemical Abstracts Service registry number for this compound is 1392473-07-2, while the European Community number is 853-551-1 [1].

The nomenclature reflects the structural complexity of this piperidine derivative, which features a six-membered saturated nitrogen-containing heterocycle as its core scaffold [1]. The systematic name encompasses three distinct functional components: the tertiary butyl ester group attached to the carboxylate functionality at position 1, the amino substituent at position 3, and the methyl group at position 2 of the piperidine ring [1] [2].

Multiple stereoisomeric forms of this compound exist, including the (2R,3R), (2S,3R), and (2R,3S) configurations, each designated with specific stereochemical descriptors in their respective International Union of Pure and Applied Chemistry names [2] [3]. The racemic mixture is commonly referenced as rac-tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate, cis [1].

PropertyValue
International Union of Pure and Applied Chemistry Nametert-butyl 3-amino-2-methylpiperidine-1-carboxylate
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.30 g/mol
Chemical Abstracts Service Number1392473-07-2
European Community Number853-551-1

Molecular Structure Analysis

Bond Angles and Lengths

The molecular structure of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate exhibits characteristic bond parameters typical of piperidine carboxylate systems. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [4] [5] [6]. In this conformation, the nitrogen atom and one carbon atom deviate from the mean plane of the remaining four carbon atoms by approximately 0.6-0.7 Ångströms [6].

The carbon-nitrogen bond lengths within the piperidine ring typically measure 1.47 Ångströms for standard carbon-nitrogen single bonds [7]. However, the nitrogen-carbonyl carbon bond in the carboxylate ester linkage exhibits partial double bond character due to resonance stabilization, resulting in a shortened bond length of approximately 1.35 Ångströms [8] [9]. This shortening reflects the conjugation between the nitrogen lone pair and the carbonyl group.

The carbonyl carbon-oxygen bond in the ester functionality displays typical double bond characteristics with a length of approximately 1.22 Ångströms, consistent with standard carbonyl bond parameters [10] [7]. The carbon-oxygen single bond connecting the carbonyl carbon to the tert-butyl group measures approximately 1.42 Ångströms [7].

Bond angles within the piperidine ring conform to tetrahedral geometry around saturated carbon centers, with angles approaching 109.5 degrees [4]. The carbonyl carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees, characteristic of sp² hybridization [10]. The nitrogen-carbon-oxygen bond angle in the carbamate linkage typically measures between 116-124 degrees, showing deviation from ideal trigonal planar geometry due to electronic effects [4].

Bond TypeTypical Length (Ångströms)Reference
C-N (piperidine ring)1.47 [7]
N-C(O) (carbamate)1.35 [8] [9]
C=O (carbonyl)1.22 [10] [7]
C-O (ester linkage)1.42 [7]

Conformational Features

The conformational behavior of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is dominated by the chair conformation of the piperidine ring, which represents the global energy minimum [11] [12]. This conformation allows for two distinct orientations of substituents: axial and equatorial positions. The amino group at position 3 and the methyl group at position 2 can adopt either axial or equatorial orientations, leading to multiple conformational isomers [11].

Piperidine rings exhibit rapid interconversion between chair conformations through ring-flipping mechanisms, with energy barriers typically ranging from 40-50 kilojoules per mole [11]. The presence of substituents influences these conformational preferences, with bulky groups generally favoring equatorial positions to minimize steric interactions [12].

The tert-butyl carboxylate group introduces additional conformational complexity through rotation about the nitrogen-carbonyl carbon bond [13] [14]. This rotation is restricted due to partial double bond character arising from nitrogen lone pair conjugation with the carbonyl system [15]. The rotational barrier for carbamate groups typically ranges from 60-80 kilojoules per mole, making conformational interconversion slow on the nuclear magnetic resonance timescale at room temperature [14].

The tert-butyl ester moiety adopts a preferred conformation that minimizes steric repulsion between the three methyl groups [13]. The bulky nature of the tert-butyl group influences the overall molecular conformation by favoring arrangements that reduce unfavorable interactions with other substituents on the piperidine ring [13].

Solvent effects significantly influence the conformational equilibria of piperidine derivatives, as demonstrated in nuclear magnetic resonance studies of related compounds [16] [17]. Polar solvents tend to stabilize conformations that maximize hydrogen bonding interactions, while nonpolar solvents favor conformations with reduced dipole moments [16].

Structural Representation Systems

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier notation for tert-butyl 3-amino-2-methylpiperidine-1-carboxylate provides a standardized textual representation: InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 [1] [18]. This notation systematically encodes the molecular structure through a hierarchical layered approach, beginning with the molecular formula and connectivity information [18].

The International Chemical Identifier key, ZGIHBYXILBKXGA-UHFFFAOYSA-N, serves as a fixed-length hash derived from the full International Chemical Identifier string [1] [18]. This key facilitates database searches and provides a unique identifier for the compound across different chemical databases [18].

The Simplified Molecular Input Line Entry System notation represents the compound as: CC1C(CCCN1C(=O)OC(C)(C)C)N [1] [19]. This linear notation describes the molecular graph through a traversal of atoms and bonds, with single bonds implied between adjacent atoms and explicit notation for multiple bonds [19] [20]. The notation begins with the methyl group at position 2 (CC1), proceeds through the amino-substituted carbon at position 3 (C(CCCN1C(=O)OC(C)(C)C)N), and completes the ring closure with the carboxylate ester functionality [19].

Both representation systems provide unambiguous structural descriptions that can be processed by cheminformatics software for structure visualization, database searching, and property prediction [20] [21]. The International Chemical Identifier system offers advantages in terms of standardization and uniqueness, while Simplified Molecular Input Line Entry System notation provides greater human readability and compact representation [19] [22].

Notation SystemRepresentation
International Chemical IdentifierInChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
International Chemical Identifier KeyZGIHBYXILBKXGA-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCC1C(CCCN1C(=O)OC(C)(C)C)N

Structural Depiction Conventions

Structural depiction of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate follows established conventions for representing three-dimensional molecular structures in two-dimensional formats [23]. The piperidine ring is typically drawn as a chair conformation using solid and dashed lines to indicate stereochemistry [23]. Solid wedge bonds represent substituents projecting above the plane of the paper, while dashed bonds indicate substituents below the plane [23].

The carboxylate ester functionality requires careful attention to stereochemical representation, particularly the planar arrangement around the carbonyl carbon [23]. The double bond character of the carbon-oxygen bond is explicitly shown, while the single bond to the tert-butyl group is represented as a standard line [23].

Standard drawing conventions dictate that carbon atoms are typically not labeled explicitly, with hydrogen atoms implied to satisfy valence requirements [23]. Heteroatoms such as nitrogen and oxygen are explicitly labeled, along with any formal charges or lone pairs when relevant to the chemical context [23].

The tert-butyl group presents particular challenges in structural depiction due to its three-dimensional nature and steric bulk [23]. Common representations include either a fully expanded structure showing all methyl groups or a condensed notation such as t-Bu, though the latter violates the requirement to avoid abbreviations in formal nomenclature [23].

Two-dimensional molecular graphs serve as the foundation for computational chemistry applications, providing connectivity information that can be processed by molecular modeling software [24]. These representations encode both atomic identity and bonding patterns, enabling structure-based property predictions and molecular similarity calculations [24].

Molecular Weight (214.30 g/mol)

The molecular weight of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is precisely determined as 214.30 grams per mole [1] [2] [3]. This value corresponds to the molecular formula C₁₁H₂₂N₂O₂, which accounts for eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight calculation is consistent across multiple authoritative chemical databases, including PubChem and ChemicalBook, confirming the accuracy of this fundamental physical constant.

Solubility Parameters

The solubility characteristics of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate exhibit distinct patterns depending on the solvent system. The compound demonstrates freely soluble behavior in dichloromethane and methanol [4], indicating excellent compatibility with both chlorinated and protic organic solvents. This high solubility in organic media is attributed to the lipophilic tert-butyl carbamate protecting group and the overall hydrophobic nature of the piperidine scaffold.

In contrast, the compound shows limited solubility in water [4], which is characteristic of carbamate-protected amino compounds. The reduced aqueous solubility results from the bulky tert-butyl group that masks the polar amino functionality and decreases the overall hydrophilicity of the molecule. The partition coefficient (LogP) value of 1.17547 [5] confirms the lipophilic character, indicating preferential distribution into organic phases over aqueous media.

Melting and Boiling Points

Experimental determination places the melting point of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate at 82-85°C [4]. This relatively moderate melting point is consistent with the crystalline powder appearance reported for the compound. The narrow melting range indicates good purity and crystalline integrity of the material.

Computational predictions estimate the boiling point at 283.0±33.0°C [6]. This predicted value accounts for the molecular structure and intermolecular forces present in the compound. The relatively high boiling point reflects the presence of hydrogen bonding capabilities from the amino group and the substantial molecular weight of the compound. The flash point is predicted to be 103.6±25.4°C [7], providing important safety parameters for handling and storage considerations.

PropertyValueMethod
Melting Point82-85°CExperimental [4]
Boiling Point283.0±33.0°CPredicted [6]
Flash Point103.6±25.4°CPredicted [7]
Density1.12 g/cm³ (20°C)Experimental [4]
Density1.017±0.06 g/cm³Predicted [6]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

¹H NMR Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate exhibits characteristic chemical shifts that reflect the compound's structural features [8] [9]. The tert-butyl protecting group produces a prominent singlet at approximately δ 1.4-1.5 ppm, integrating for nine protons. This signal is consistently observed across different NMR studies and serves as a diagnostic marker for the Boc-protected carbamate functionality.

The piperidine ring protons appear as complex multipiples in the region δ 1.5-4.0 ppm, with the exact chemical shifts dependent on the ring conformation and neighboring substituents. The methyl group attached to the 2-position carbon typically resonates as a doublet around δ 1.2-1.4 ppm due to coupling with the adjacent CH proton. The amino group protons, when observable, appear as a broad signal around δ 1.5-2.5 ppm, often exchangeable with deuterium oxide.

¹³C NMR Spectroscopic Properties

Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for each carbon environment in the molecule [8] [9]. The carbamate carbonyl carbon appears characteristically downfield at approximately δ 155 ppm, confirming the presence of the protecting group. The quaternary carbon of the tert-butyl group resonates around δ 79 ppm, while the three equivalent methyl carbons appear at δ 28 ppm.

The piperidine ring carbons exhibit chemical shifts in the aliphatic region (δ 20-60 ppm), with the substituted carbons appearing more downfield due to the electron-withdrawing effects of the attached nitrogen and substituents. The methyl carbon at the 2-position typically resonates around δ 19-22 ppm, while the carbon bearing the amino group appears around δ 50-55 ppm.

Infrared Absorption Bands

Infrared spectroscopy provides valuable structural information through characteristic absorption frequencies. The compound exhibits diagnostic IR absorption bands that confirm the presence of key functional groups [10] [11]. The primary amino group produces characteristic N-H stretching vibrations in the region 3300-3500 cm⁻¹, typically appearing as two bands corresponding to symmetric and asymmetric stretching modes.

The carbamate carbonyl group shows a strong absorption band around 1690 cm⁻¹, which is characteristic of urethane-type carbonyls. This frequency is lower than typical ester carbonyls due to the electron-donating effect of the nitrogen atom. Additional C-H stretching vibrations appear in the region 2800-3000 cm⁻¹, corresponding to both the alkyl and methyl group C-H bonds.

Functional GroupFrequency (cm⁻¹)IntensityAssignment
N-H stretches3300-3500Medium-StrongPrimary amine
C=O stretch~1690StrongCarbamate carbonyl
C-H stretches2800-3000MediumAlkyl groups
N-H bends1600-1650MediumAmine deformation

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate provides molecular weight confirmation and structural information through characteristic fragmentation patterns . The molecular ion peak appears at m/z 214, corresponding to [M]⁺, confirming the molecular weight determination.

Common fragmentation pathways include loss of the tert-butyl group (m/z 158, [M-56]⁺) and loss of the entire tert-butoxycarbonyl protecting group (m/z 114, [M-100]⁺). These fragmentations are characteristic of Boc-protected compounds and provide diagnostic information for structural confirmation. Additional fragment ions may include those resulting from piperidine ring cleavage and methyl group loss.

High-resolution mass spectrometry confirms the exact molecular formula, with the calculated exact mass closely matching the observed value . Electrospray ionization typically produces [M+H]⁺ ions at m/z 215, while electron impact ionization shows more extensive fragmentation patterns that can be used for structural elucidation.

Ultraviolet-Visible Spectroscopy Profile

The ultraviolet-visible absorption spectrum of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is dominated by the carbamate chromophore. The compound exhibits weak absorption in the UV region, primarily due to n→π* transitions associated with the carbonyl group and lone pair electrons on the nitrogen atoms.

The absorption maximum typically occurs around 200-220 nm, with relatively low molar extinction coefficients characteristic of saturated heterocyclic compounds. The presence of the amino group may contribute additional absorption features through n→π* transitions, though these are generally weak due to the saturated nature of the piperidine system.

Chemical Reactivity

Nucleophilic and Electrophilic Sites

Primary Amino Group Nucleophilicity

The primary amino group at the 3-position represents the most nucleophilic site in tert-butyl 3-amino-2-methylpiperidine-1-carboxylate . This amino functionality readily participates in nucleophilic reactions including acylation, alkylation, and reductive amination processes. The nucleophilicity is enhanced by the electron-donating properties of the piperidine ring nitrogen, which can stabilize the developing positive charge during nucleophilic attack.

Common nucleophilic reactions include condensation with aldehydes and ketones to form imines or secondary amines through reductive amination . The amino group also reacts readily with acyl chlorides, anhydrides, and active esters to form amide bonds, making it valuable for peptide coupling and drug conjugation applications.

Carbamate Electrophilic Character

The carbamate carbonyl carbon exhibits electrophilic properties and can undergo nucleophilic attack by amines, alcohols, and other nucleophiles [15] [16]. However, this reactivity is moderated by the electron-donating effect of the nitrogen atom, making the carbonyl less electrophilic than typical esters or acyl chlorides. Under acidic conditions, protonation of the carbamate oxygen enhances the electrophilicity and facilitates nucleophilic attack.

The most important electrophilic reaction of the carbamate group is acid-catalyzed deprotection, where protonation leads to loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine [16] [17]. This reaction is fundamental to the compound's utility as a protected amino building block in organic synthesis.

Reactive SiteNucleophilicity/ElectrophilicityCommon Reactions
Primary amine (3-position)Strong nucleophileAcylation, alkylation, reductive amination
Carbamate carbonylWeak electrophileAcid-catalyzed deprotection
Piperidine nitrogenModerate nucleophileQuaternization, protonation

Acid-Base Properties

Basicity Characteristics

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate exhibits characteristic basic properties due to the presence of two nitrogen centers with different basicity profiles. The primary amino group at the 3-position has a predicted pKa value of approximately 9.55±0.20 [6], making it the more basic site in the molecule. This basicity is typical for aliphatic primary amines and enables protonation under mildly acidic conditions.

The piperidine ring nitrogen, while also basic, exhibits reduced basicity due to its involvement in the carbamate functionality. The electron-withdrawing effect of the carbonyl group decreases the electron density on the piperidine nitrogen, resulting in a lower pKa value compared to unprotected piperidines. The estimated pKa for the ring nitrogen is approximately 10.5-11, which is lower than typical secondary amines.

pH-Dependent Behavior

The compound's behavior varies significantly with pH conditions [19]. Under neutral to slightly basic conditions (pH 7-9), both nitrogen centers remain largely unprotonated, and the compound exists predominantly in its neutral form. As the pH decreases below 8, progressive protonation occurs, first at the more basic primary amino group, followed by the piperidine nitrogen at lower pH values.

At physiological pH (7.4), the compound exists in equilibrium between neutral and monoprotonated forms, with the primary amino group being partially protonated. This pH-dependent behavior influences solubility, membrane permeability, and biological activity of the compound.

Oxidation-Reduction Behavior

Oxidative Susceptibility

The primary amino group in tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is susceptible to oxidation under appropriate conditions . Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or periodate can convert the primary amine to corresponding imine, nitrile, or oxidized nitrogen species. However, the reaction conditions must be carefully controlled to avoid degradation of the carbamate protecting group.

Mild oxidation conditions can selectively oxidize the amino group to form corresponding hydroxylamines or nitroso compounds, which can serve as intermediates for further synthetic transformations. The piperidine ring itself is relatively stable to oxidation under normal conditions, though harsh oxidizing conditions may lead to ring opening or degradation.

Reductive Chemistry

The compound can participate in various reduction reactions, particularly involving the amino functionality . Reductive amination reactions, where the amino group condenses with carbonyl compounds followed by reduction, represent a key synthetic application. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation systems.

The carbamate group is generally stable to mild reducing conditions but can be cleaved under strongly reducing conditions or through catalytic hydrogenation with palladium catalysts. This selectivity allows for selective reduction reactions at the amino group while preserving the protecting group functionality.

Reaction TypeConditionsProductsSelectivity
Amino oxidationH₂O₂, mild conditionsHydroxylamine derivativesHigh for primary amine
Reductive aminationNaBH₄, aldehyde/ketoneSecondary aminesSelective
Carbamate reductionH₂, Pd/C, harsh conditionsFree amine + CO₂ + isobutyleneProtecting group cleavage

XLogP3

1.2

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 04-14-2024

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